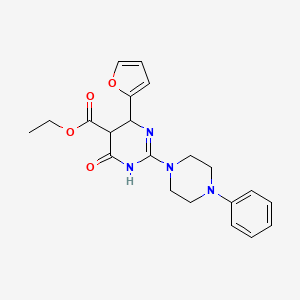
2-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, known for diverse chemical and biological activities. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carbon disulfide, acid chlorides, or carboxylic acids in the presence of appropriate catalysts or under specific reaction conditions. For example, 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was synthesized using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, under specific conditions yielding a final product with a 20% overall yield (Xing Kong-qiang, 2005).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed using modern spectroscopic techniques like NMR, IR, and Mass spectroscopy. These techniques help in elucidating the arrangement of atoms and the presence of functional groups in the molecule. For instance, the synthesis and structure of a related compound, 5-(4-bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, were characterized using NMR and IR spectroscopic methods (Reşat Ustabaş et al., 2020).
Chemical Reactions and Properties
Oxadiazoles undergo various chemical reactions, including condensation, substitution, and coupling reactions. They are known for their ability to form stable chemical structures and exhibit a range of chemical properties depending on the substituents attached to the oxadiazole ring.
Physical Properties Analysis
The physical properties like melting point, solubility, and crystalline nature of oxadiazoles vary significantly based on their molecular structure and substituents. The crystal structure of related compounds can be determined through X-ray diffraction studies, as done for 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide (P. Sharma et al., 2016).
Aplicaciones Científicas De Investigación
Biological Activities 1,3,4-Oxadiazole bearing compounds, including derivatives similar to the compound , have garnered interest due to their biological activities. For instance, a study by Khalid et al. (2016) synthesized N-substituted derivatives of a related compound and found them to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Corrosion Inhibition Another application area is in corrosion inhibition. Ammal et al. (2018) demonstrated that 1,3,4-oxadiazole derivatives acted as effective corrosion inhibitors for mild steel in sulfuric acid, providing protection through the formation of a protective layer on the metal surface (Ammal et al., 2018).
Antitubercular Agents In the field of medicinal chemistry, Joshi et al. (2015) conducted a study on pyrrolyl 1,3,4-oxadiazole benzothioate derivatives. They synthesized various derivatives and evaluated them for antitubercular activity, finding most compounds to exhibit moderate to good activity against Mycobacterium tuberculosis (Joshi et al., 2015).
Antimicrobial and Hemolytic Activity Gul et al. (2017) explored the antimicrobial and hemolytic activities of 2,5-disubstituted 1,3,4-oxadiazole compounds, a class to which the subject compound belongs. Their research indicated significant activity against selected microbial species, highlighting the potential of these compounds in antimicrobial applications (Gul et al., 2017).
Optoelectronic Applications In the field of materials science, Jin & Zhang (2013) investigated derivatives of 2-(2-hydroxyphenyl)-1,3,4-oxadiazole, focusing on their optical, electronic, and charge transport properties as materials for charge transport and luminescent applications, particularly in OLEDs (Jin & Zhang, 2013).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-11-4-1-9(2-5-11)14-17-18-15(21-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUHJSKNUJLSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)
![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)


![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)
![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)
![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)
![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)
![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)